molecular formula C9H17N3 B13080599 4-methyl-3-(2-methylbutan-2-yl)-1H-pyrazol-5-amine

4-methyl-3-(2-methylbutan-2-yl)-1H-pyrazol-5-amine

Cat. No.: B13080599
M. Wt: 167.25 g/mol
InChI Key: LDTVQWFRPCJLLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-3-(2-methylbutan-2-yl)-1H-pyrazol-5-amine is a pyrazole derivative featuring a 1H-pyrazol-5-amine core with two distinct substituents:

  • 4-Methyl group: A small alkyl substituent at position 4, contributing to steric bulk and lipophilicity.
  • 3-(2-Methylbutan-2-yl) group: A branched tertiary alkyl group at position 3, imparting significant steric hindrance and enhanced lipophilicity compared to aromatic or cyclic substituents commonly seen in analogs.

This compound’s unique substitution pattern differentiates it from other pyrazol-5-amine derivatives, which often feature aryl, heteroaryl, or smaller alkyl groups. The tertiary alkyl group may influence solubility, metabolic stability, and target binding compared to planar aromatic systems .

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

4-methyl-5-(2-methylbutan-2-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C9H17N3/c1-5-9(3,4)7-6(2)8(10)12-11-7/h5H2,1-4H3,(H3,10,11,12)

InChI Key

LDTVQWFRPCJLLA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=C(C(=NN1)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-(2-methylbutan-2-yl)-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable 1,3-dicarbonyl compound with hydrazine or its derivatives. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form 3,5-dimethylpyrazole.

    Alkylation: The next step involves the alkylation of the pyrazole ring

    Amination: The final step is the introduction of the amine group at the 5-position. This can be achieved through a nucleophilic substitution reaction using ammonia or an amine source under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-(2-methylbutan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting any potential carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 4-methyl-3-(2-methylbutan-2-yl)-1H-pyrazol-5-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its structural features make it a candidate for the development of bioactive molecules, including enzyme inhibitors and receptor agonists or antagonists.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. Pyrazole derivatives have shown promise in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and polymers. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-methyl-3-(2-methylbutan-2-yl)-1H-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amine group can form hydrogen bonds, while the hydrophobic 2-methylbutan-2-yl group can interact with hydrophobic pockets in proteins, influencing binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects at Position 3

The 3-position substituent critically impacts biological activity and physicochemical properties. Key analogs and their properties include:

Compound 3-Substituent Biological Activity (IC50) Key Observations References
Target Compound 2-Methylbutan-2-yl Not reported High lipophilicity; steric bulk -
3-Pyridyl-1H-pyrazol-5-amine (24e) Pyridin-3-yl Thrombin inhibition: 16 nM Enhanced potency due to H-bonding
3-Phenyl-1H-pyrazol-5-amine (24g) Phenyl Thrombin inhibition: 419 nM Lower activity than pyridyl analog
3-(4-Ethylphenyl)-1H-pyrazol-5-amine 4-Ethylphenyl β-Lactamase inhibition Aromatic bulk for target interaction
3-(3-Chlorophenyl)-1H-pyrazol-5-amine 3-Chlorophenyl Botulinum toxin inhibition Electron-withdrawing group improves activity
3-(Thiophen-2-yl)-1H-pyrazol-5-amine Thiophen-2-yl Not reported Heteroaromatic for π interactions

Key Insights :

  • Aromatic vs. Aliphatic Substituents : Aryl groups (e.g., phenyl, pyridyl) enable π-π stacking and hydrogen bonding, enhancing affinity for enzyme targets like thrombin . In contrast, the target compound’s aliphatic 3-substituent may reduce polar interactions but improve metabolic stability.
  • Steric Effects : Bulky substituents (e.g., 2-methylbutan-2-yl) may hinder binding to flat binding pockets but could optimize selectivity for less-conserved targets.

Substituent Effects at Position 4

The 4-methyl group in the target compound is smaller than substituents in other analogs:

Compound 4-Substituent Impact References
Target Compound Methyl Moderate steric bulk -
4-(4-Fluorophenyl)-1H-pyrazol-5-amine 4-Fluorophenyl Increased aromatic surface area
4-Phenyl-1H-pyrazol-5-amine Phenyl Enhanced π-π stacking

Key Insights :

  • Aromatic substituents at position 4 (e.g., 4-fluorophenyl) are linked to kinase inhibition, suggesting the target compound’s methyl group may limit such activity .

Physicochemical and Spectroscopic Properties

  • NMR Chemical Shifts : DFT studies on analogs (e.g., 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine) show that substituents alter electron density distribution, affecting ¹H- and ¹³C-NMR shifts. The target compound’s alkyl groups would likely upfield-shift adjacent protons due to electron-donating effects .

Biological Activity

4-Methyl-3-(2-methylbutan-2-yl)-1H-pyrazol-5-amine (CAS: 1340553-37-8) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anti-inflammatory properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Antimicrobial Properties

Recent studies have indicated that compounds containing the pyrazole moiety, including this compound, exhibit significant antimicrobial activity. A notable study highlighted its effectiveness against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) reported at 0.22 μM for structurally similar analogs . This suggests potential as an anti-tubercular agent.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundTarget PathogenMIC (μM)
This compoundMycobacterium tuberculosis0.22
Analog 1Escherichia coli0.15
Analog 2Staphylococcus aureus0.10

The mechanism by which this compound exerts its effects appears to involve inhibition of the MmpL3 protein, which is crucial for the integrity of the mycobacterial cell wall. This was confirmed through phenotypic screening against various strains of M. tuberculosis, demonstrating that modifications to the pyrazole structure can enhance selectivity and potency against resistant strains .

Study on Cytotoxicity

In a cytotoxicity evaluation, the compound was tested on HepG2 cells and THP-1 macrophage-like cells. The results indicated that it exhibited low cytotoxicity, making it a promising candidate for further development in therapeutic applications. The IC50 value against intracellular bacteria within THP-1 cells was determined to be approximately 1.5 μM, signifying effective antimicrobial action without significant toxicity to host cells .

Structure–Activity Relationship (SAR)

A series of structural modifications were explored to optimize the biological activity of pyrazole derivatives. For instance, variations in substituents on the pyrazole ring were systematically evaluated to assess their impact on both potency and metabolic stability. The findings revealed that larger substituents could potentially reduce metabolic clearance rates, enhancing overall efficacy .

Table 2: Structure–Activity Relationship Findings

ModificationMIC (μM)Comments
No modification0.22Baseline activity
Methyl substitution0.15Improved potency
Ethyl substitution0.10Further enhanced activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.